molecular formula C12H14O2 B1311176 3-(2-Carboethoxyphenyl)-1-propene CAS No. 372510-69-5

3-(2-Carboethoxyphenyl)-1-propene

Cat. No. B1311176
M. Wt: 190.24 g/mol
InChI Key: NKZASWGDPLVFHA-UHFFFAOYSA-N
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Description

“3-(2-Carboethoxyphenyl)-1-propene” is a chemical compound with the CAS Number: 372510-69-5 . Its IUPAC name is ethyl 2-allylbenzoate . It has a molecular weight of 190.24 and is typically in the form of a yellow oil .


Molecular Structure Analysis

The InChI code for “3-(2-Carboethoxyphenyl)-1-propene” is 1S/C12H14O2/c1-3-7-10-8-5-6-9-11 (10)12 (13)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “3-(2-Carboethoxyphenyl)-1-propene” is typically in the form of a yellow oil . It has a molecular weight of 190.24 .

Scientific Research Applications

Catalysts for Propene Production

  • Formation and Propagation on WO3 Catalysts : Studies have investigated the formation of active sites on WO3 catalysts for propene production through olefin metathesis. The process involves the formation of W-carbene active sites on WO3 surfaces, leading to improved catalysts for propene production from ethene and 2-butene (Cheng & Lo, 2012); (Cheng & Lo, 2015).

  • Molybdena Catalysts : Research on MoOx/SBA-15 catalysts highlighted their role in propene metathesis. Only a small fraction of Mo atoms transform into active carbene sites, indicating the selective nature of these catalysts in propene production processes (Amakawa et al., 2015).

  • Nickel-Organic Mediators in Electrochemical Synthesis : A study on the electrochemical synthesis of carboxylic acids from alkenes using nickel-organic mediators explores an innovative approach to utilizing propene and other alkenes for synthesizing valuable chemical products (Bringmann & Dinjus, 2001).

Catalytic Conversion and Selectivity

  • One-Step Formation of Propene from Ethene or Ethanol : Nickel ion-loaded mesoporous silica catalysts have been shown to facilitate the one-step conversion of ethene to propene, highlighting a promising route for increasing propene production from available feedstocks (Iwamoto, 2011).

  • Modification of Catalysts for Propene Selectivity : Studies on WO3/SiO2 catalysts modified with NaOH demonstrate the influence of acidity on propene production, with adjustments leading to increased selectivity and reduced by-products formation (Maksasithorn et al., 2014).

properties

IUPAC Name

ethyl 2-prop-2-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-7-10-8-5-6-9-11(10)12(13)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZASWGDPLVFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432810
Record name 3-(2-Carboethoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Carboethoxyphenyl)-1-propene

CAS RN

372510-69-5
Record name 3-(2-Carboethoxyphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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